

Ozagrel in Acute Ischemic Stroke: A Comparative Meta-Analysis of Clinical Trials

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Compound of Interest

Compound Name: Ozagrel

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This guide provides a comprehensive analysis of clinical trial data on **Ozagrel** for the treatment of acute ischemic stroke. It offers an objective comparison with alternative therapies, supported by quantitative data from meta-analyses and individual clinical trials. Detailed experimental protocols and visualizations of key biological pathways and clinical trial workflows are presented to facilitate a deeper understanding of **Ozagrel**'s role in stroke management.

Comparative Efficacy and Safety of Ozagrel

Ozagrel, a selective thromboxane A2 synthase inhibitor, has been investigated for its potential to improve neurological outcomes after an acute ischemic stroke. A meta-analysis of randomized controlled trials provides insight into its efficacy and safety profile when compared to control treatments.

Table 1: Summary of **Ozagrel** vs. Control in Acute Ischemic Stroke (Meta-Analysis Data)

Outcome Measure	Ozagrel Group	Control Group	Metric	Value (95% CI)	Significance	Reference
Neurological Improvement (MESSS)	-	-	Mean Difference	-4.17 (-4.95 to -3.40)	P < 0.00001	[1]
Death at Follow-up	-	-	Relative Risk	0.67 (0.11 to 4.04)	P = 0.67	[1]
Severe Adverse Events (Digestive Hemorrhage, Hemorrhagic Stroke)	-	-	-	No Significant Difference	-	[1]

MESSS: Modified Edinburgh-Scandinavian Stroke Scale. A negative mean difference indicates a greater improvement in the **Ozagrel** group.

Comparison with Other Stroke Therapies

Direct head-to-head trials of **Ozagrel** against other standard antiplatelet agents like aspirin and clopidogrel are limited. However, studies involving combination therapy and comparisons with other neuroprotective agents provide some context for its performance.

A study comparing **Ozagrel** in combination with aspirin versus aspirin alone in patients with acute cerebral infarction who were beyond the thrombolytic time window showed a significantly better clinical outcome for the combination therapy group at 14 days, as measured by the National Institutes of Health Stroke Scale (NIHSS) and a motor strength scale.

Table 2: **Ozagrel** + Aspirin vs. Aspirin Alone

Outcome Measure	Ozagrel + Aspirin Group	Aspirin Alone Group	Metric	P-value	Reference
NIHSS Score at 14 days	-	-	-	0.007	[2]
Motor Strength Scale Score at 14 days	-	-	-	<0.001	[2]

Furthermore, a clinical trial compared **Ozagrel** with Edaravone, a free radical scavenger, in patients with acute noncardioembolic ischemic stroke. The study found no significant difference in the improvement of neurological symptoms between the two treatments, suggesting **Ozagrel**'s comparable efficacy in this patient population.[\[3\]](#) A retrospective study also indicated that **Ozagrel** monotherapy was effective in improving NIHSS scores in patients with lacunar and atherothrombotic infarctions.[\[4\]](#)

It is important to note that while **Ozagrel** shows promise in the acute phase of ischemic stroke, its long-term efficacy in preventing recurrent strokes, disability, or death has not been extensively studied.[\[5\]](#)[\[6\]](#) Established antiplatelet agents like aspirin and clopidogrel remain the standard for long-term secondary stroke prevention.[\[5\]](#)

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating clinical research. Below are representative protocols for clinical trials evaluating **Ozagrel** in acute ischemic stroke.

Protocol 1: Ozagrel vs. Placebo in Acute Ischemic Stroke (Representative)

- Objective: To assess the efficacy and safety of **Ozagrel** in patients who have experienced an acute ischemic stroke.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.

- Patient Population:
 - Inclusion Criteria: Patients aged 18 years or older with a diagnosis of acute ischemic stroke, typically within 48-72 hours of symptom onset. Neurological deficit assessed by a standardized scale (e.g., NIHSS).
 - Exclusion Criteria: Patients with hemorrhagic stroke, rapidly improving symptoms, severe stroke with a very poor prognosis, contraindications to antiplatelet therapy, or significant comorbidities that could interfere with the study.
- Treatment Regimen:
 - **Ozagrel** Group: Intravenous infusion of **Ozagrel** (e.g., 80 mg) administered over a specified period (e.g., 2 hours), twice daily for 14 days.^[7]
 - Placebo Group: Intravenous infusion of a matching placebo on the same schedule as the **Ozagrel** group.^[7]
 - Standard Care: All patients receive the best local standard of care for acute stroke, including management of blood pressure, blood glucose, and other supportive measures.
- Outcome Measures:
 - Primary Endpoint: Change in a neurological score (e.g., NIHSS or MESSS) from baseline to the end of the treatment period (e.g., day 14).
 - Secondary Endpoints: Proportion of patients with a favorable outcome on a disability scale (e.g., modified Rankin Scale), incidence of adverse events, and mortality rate at a specified follow-up time (e.g., 3 months).

Protocol 2: Ozagrel + Aspirin vs. Aspirin Alone

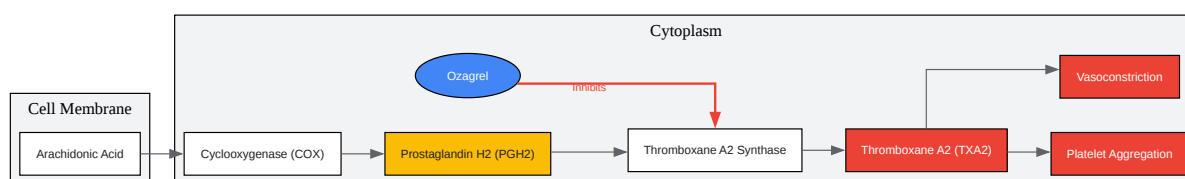
- Objective: To determine if the combination of **Ozagrel** and aspirin is more effective than aspirin alone for acute ischemic stroke.
- Study Design: A randomized, controlled clinical trial.

- Patient Population: Patients with non-cardiogenic acute ischemic stroke who are not eligible for thrombolytic therapy.
- Treatment Regimen:
 - Combination Group: **Ozagrel** sodium administered intravenously (e.g., 80 mg twice daily) plus a low dose of aspirin (e.g., 100 mg daily).[2]
 - Monotherapy Group: Aspirin alone (e.g., 100 mg daily).[2]
- Outcome Measures: Clinical outcomes were assessed at 14 days using the NIHSS and a motor strength scale.[2]

Signaling Pathway and Experimental Workflow

Ozagrel's Mechanism of Action

Ozagrel is a selective inhibitor of thromboxane A₂ (TXA₂) synthase. In the arachidonic acid cascade, cyclooxygenase (COX) enzymes convert arachidonic acid to prostaglandin H₂ (PGH₂). PGH₂ is then metabolized by different enzymes to produce various prostanoids. Thromboxane A₂ synthase converts PGH₂ into TXA₂, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, **Ozagrel** reduces the production of TXA₂, leading to vasodilation and decreased platelet aggregation, which is beneficial in the context of ischemic stroke.

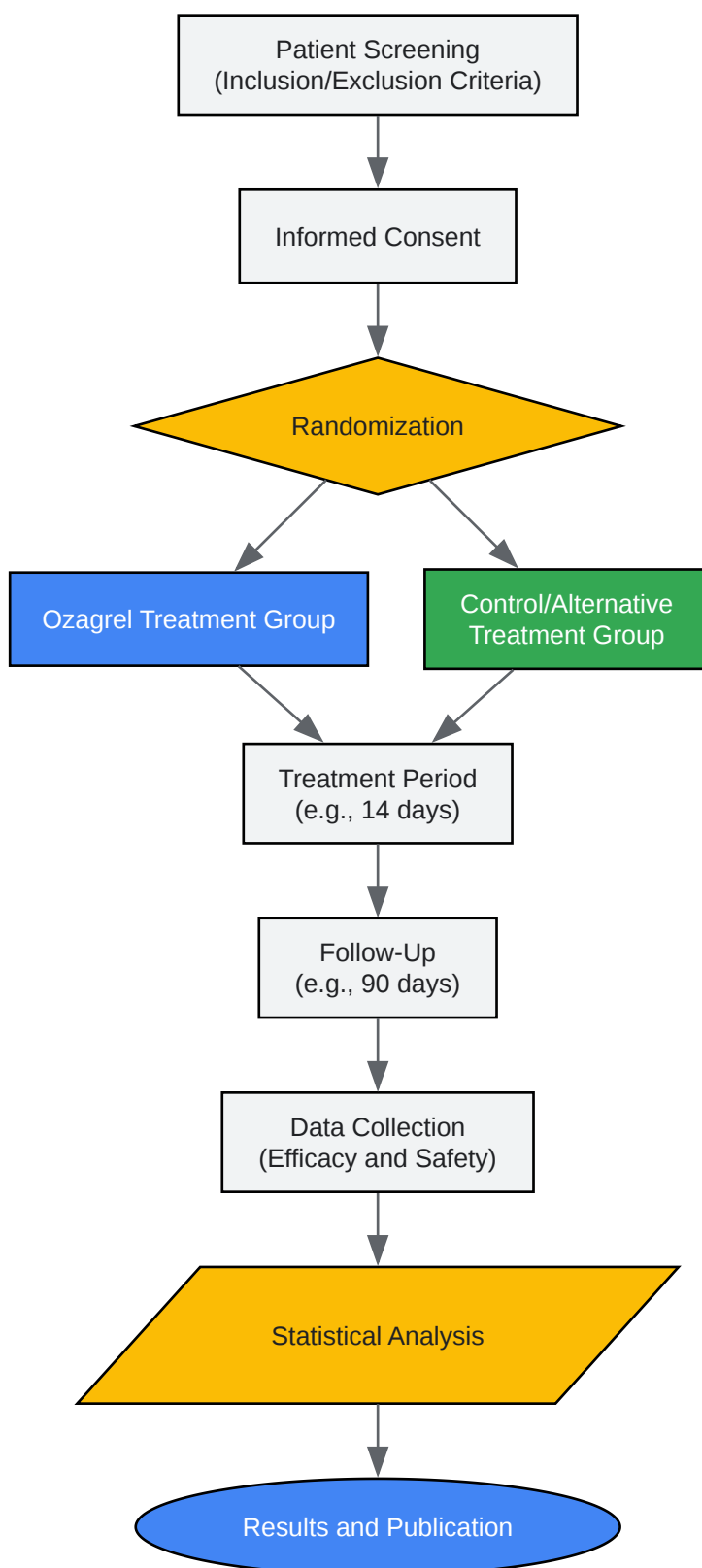


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Ozagrel's inhibitory action on the Thromboxane A₂ pathway.

Typical Clinical Trial Workflow for Ozagrel in Acute Stroke

The workflow for a randomized controlled trial of **Ozagrel** in acute ischemic stroke follows a structured process from patient recruitment to data analysis.



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A typical workflow for an acute stroke clinical trial.

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